

physicochemical properties of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

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Compound of Interest

Compound Name: 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

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An In-depth Technical Guide on 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of **1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione**. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Physicochemical Properties

1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione, also known as N-(2-ethoxyphenyl)maleimide, is a derivative of maleimide, a core structure found in many biologically active compounds.^{[1][2]} Its fundamental properties are summarized below.

Table 1: General Properties of 1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione

Property	Value	Reference
CAS Number	133137-34-5	[3][4]
Molecular Formula	C ₁₂ H ₁₁ NO ₃	[4][5]
Molecular Weight	217.22 g/mol	[4]
IUPAC Name	1-(2-ethoxyphenyl)pyrrole-2,5-dione	[6]

| Synonyms | AKOS MSC-0077, ASISCHEM C66323 [\[\[4\]](#) |

Table 2: Physical and Chemical Data of **1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione**

Property	Value/Description	Reference
Melting Point	108-110 °C	[4]
Boiling Point	Data not specified, but available.	[4] [7]
Solubility	Soluble in ethyl acetate.	[4]

| Appearance | Data not specified. Related compounds are yellow crystals. [\[\[8\]](#) |

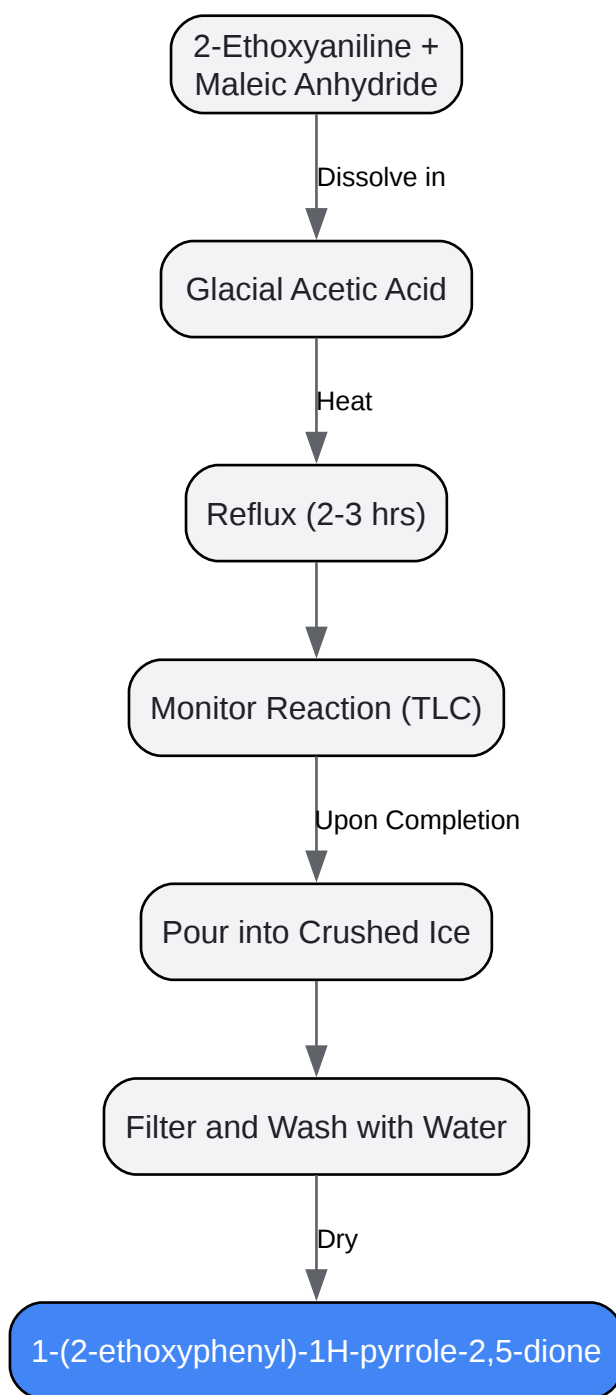
Synthesis and Characterization

While a specific protocol for **1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione** is not detailed in the provided search results, a general and widely used method for synthesizing N-substituted pyrrole-2,5-dione derivatives involves the reaction of a primary amine with maleic anhydride.

General Experimental Protocol: Synthesis

A common synthetic route involves the condensation of 2-ethoxyaniline with maleic anhydride in a suitable solvent, such as glacial acetic acid.[\[1\]](#)

- **Reaction Setup:** An equimolar solution of 2-ethoxyaniline and maleic anhydride is prepared in glacial acetic acid.
- **Reflux:** The reaction mixture is refluxed for 2-3 hours.[\[1\]](#)
- **Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate mobile phase.[\[1\]](#)
- **Isolation:** Upon completion, the reaction mixture is cooled and poured into crushed ice.[\[1\]](#)
- **Purification:** The resulting solid precipitate is filtered, washed thoroughly with water, and dried under a vacuum to yield the final product.[\[1\]](#)



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Caption: Proposed workflow for the synthesis of **1-(2-ethoxyphenyl)-1H-pyrrole-2,5-dione**.

Characterization Methods

The structural confirmation of synthesized pyrrole-2,5-dione derivatives is typically achieved using a combination of spectroscopic techniques.[1]

- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretches of the dione.[1][9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H -NMR and ^{13}C -NMR spectra are used to confirm the chemical structure, including the arrangement of protons and carbon atoms on the aromatic and pyrrole rings.[8][9]
- Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.[1][10]
- Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, ensuring it matches the calculated values for the molecular formula.[9]

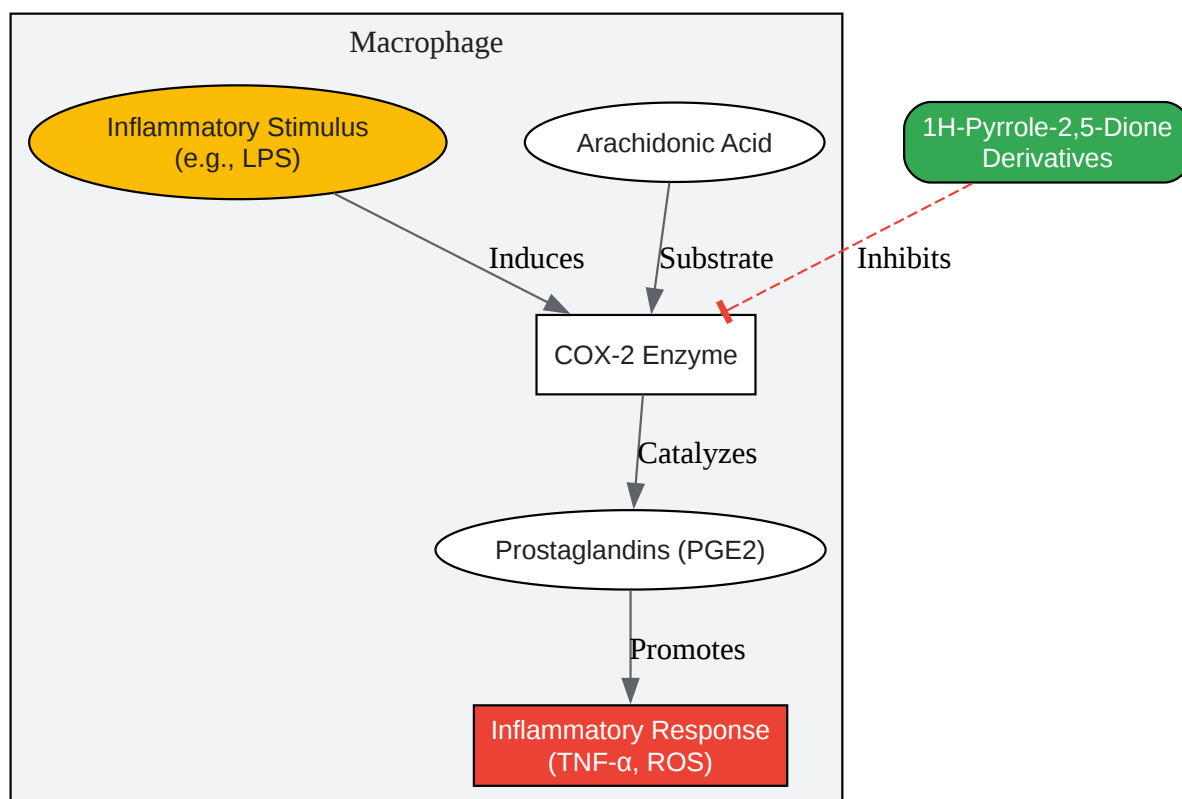
Biological Activity and Signaling Pathways

Derivatives of 1H-pyrrole-2,5-dione are recognized for a wide spectrum of pharmacological activities.[8] This class of compounds has demonstrated potential as anti-inflammatory, antimicrobial, antitumor, and cholesterol-lowering agents.[8][11][12]

Anti-inflammatory and Cholesterol-Lowering Effects

Research into related 1H-pyrrole-2,5-dione derivatives has shown their potential as cholesterol absorption inhibitors.[11] One study indicated that a potent derivative could suppress lipid accumulation in macrophages, thereby inhibiting the formation of foam cells, a key event in the development of atherosclerosis.[11] This activity was accompanied by a reduction in the secretion of inflammatory markers such as TNF- α and reactive oxygen species (ROS).[11]

Many anti-inflammatory effects of pyrrole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[13][14] The COX-2 enzyme is a critical mediator in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (like PGE₂), which are pro-inflammatory signaling molecules.[8] By inhibiting COX-2, these compounds can effectively reduce the inflammatory response.



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Caption: Inhibition of the COX-2 inflammatory pathway by 1H-pyrrole-2,5-dione derivatives.

Other Potential Applications

The pyrrole-2,5-dione scaffold is present in compounds with a diverse range of other biological activities, including:

- Anticonvulsant activity[1][15]
- Antitumor and cytotoxic effects[1][12]
- Antiviral properties[1][8]
- Antibacterial and antifungal activities[12]

- Anxiolytic effects[15]

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